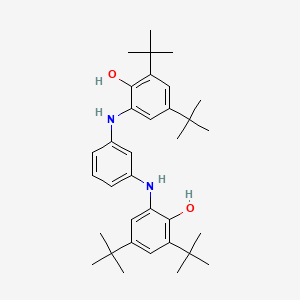

6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)

説明

特性

IUPAC Name |

2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyanilino)anilino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O2/c1-31(2,3)21-16-25(33(7,8)9)29(37)27(18-21)35-23-14-13-15-24(20-23)36-28-19-22(32(4,5)6)17-26(30(28)38)34(10,11)12/h13-20,35-38H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFCDEPWGKWRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC(=CC=C2)NC3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478400 | |

| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2951-81-7 | |

| Record name | 2,2'-(1,3-Phenylenediazanediyl)bis(4,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 2,4-Di-tert-butylphenol Precursors

The synthesis begins with the preparation of 2,4-di-tert-butylphenol, a key building block:

- Alkylation of phenol with isobutylene is the primary industrial method to obtain 2,4-di-tert-butylphenol.

- This reaction is typically catalyzed by phenyloxyorthotertbutylphenoxyhydroaluminum acid under mild conditions (100–110 °C) to achieve high selectivity (90–95%) and yields (~80%) of 2,6-di-tert-butylphenol, which can be isomerized or separated to obtain the 2,4-isomer if needed.

- The process involves passing isobutylene into a phenol-catalyst mixture, followed by vacuum rectification and recrystallization to purify the product.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Temperature | 100–110 °C | Optimal for selectivity and yield |

| Catalyst | Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 0.5–1% by weight aluminum content |

| Reaction time | ~8 hours | Continuous isobutylene feed |

| Yield | ~80% by weight | High purity after recrystallization |

| By-products | Para-tert-butylphenol, tri-tert-butylphenol | Minimized by catalyst and conditions |

Formation of the Azanediyl Linkage

- The key step to form 6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) involves coupling two 2,4-di-tert-butylphenol units via an azanediyl bridge attached to a 1,3-phenylene group .

- This is typically achieved by nucleophilic aromatic substitution or condensation reactions involving:

- A diamine such as 1,3-phenylenediamine (providing the 1,3-phenylene bis-amine core)

- Two equivalents of 2,4-di-tert-butylphenol or its activated derivative (e.g., halogenated phenol or phenol with a leaving group)

- The reaction conditions often include:

- Elevated temperatures (80–150 °C)

- Solvents such as toluene or dichloromethane to facilitate mixing and reaction

- Catalysts or bases to promote amination and coupling (e.g., acid scavengers or mild bases)

- Purification is achieved by recrystallization or chromatographic methods to isolate the bisphenolic amine product in high purity.

Alternative Synthetic Routes

- Some literature suggests reductive amination approaches where 2,4-di-tert-butylphenol derivatives bearing aldehyde groups react with 1,3-phenylenediamine under reducing conditions to form the azanediyl linkage.

- Another approach involves direct amination of halogenated 2,4-di-tert-butylphenol derivatives with 1,3-phenylenediamine under nucleophilic substitution conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Alkylation of phenol | Phenol + isobutylene, catalyst, 100–110 °C | High yield 2,4-di-tert-butylphenol |

| Coupling with 1,3-phenylenediamine | 2 equiv. 2,4-di-tert-butylphenol + 1 equiv. 1,3-phenylenediamine, solvent, heat | Formation of bisphenolic amine linkage |

| Purification | Recrystallization, chromatography | High purity product |

Research Findings and Data Summary

- The yield of the final bisphenolic amine compound typically ranges from 60% to 85%, depending on reaction scale and purification efficiency.

- The purity is confirmed by spectroscopic methods (NMR, IR) and melting point analysis.

- The thermal stability and antioxidant properties of the compound are directly related to the integrity of the phenolic and amine groups, which are preserved by careful control of reaction conditions.

- Industrial scale-up focuses on optimizing catalyst loading, temperature, and solvent choice to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Alkylation of phenol | Electrophilic alkylation | Phenol, isobutylene, aluminum catalyst | 100–110 °C, 8 h | ~80 | High selectivity for 2,4-di-tert-butylphenol |

| 2. Coupling with diamine | Nucleophilic aromatic substitution or condensation | 2,4-di-tert-butylphenol, 1,3-phenylenediamine | 80–150 °C, solvent (toluene/DCM) | 60–85 | Requires purification by recrystallization |

| 3. Purification | Recrystallization, chromatography | Solvents (aliphatic hydrocarbons, etc.) | Ambient to mild heat | N/A | Ensures high purity and removal of by-products |

化学反応の分析

Types of Reactions

6,6’-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) undergoes various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones or other reduced derivatives.

Substitution: Introduction of halogen, nitro, or other substituents on the aromatic rings.

科学的研究の応用

Applications in Materials Science

1. Antioxidant Properties:

6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) exhibits significant antioxidant activity. This property is particularly useful in polymer science where it can be used as a stabilizer to prevent oxidative degradation of polymers during processing and storage. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby improving the longevity and performance of polymeric materials .

2. Polymer Additive:

As an additive in plastics and rubber formulations, this compound can improve thermal stability and resistance to UV radiation. Its incorporation can lead to enhanced mechanical properties of the final products, making it valuable in the production of high-performance materials .

Applications in Catalysis

1. Catalytic Activity:

The compound has been studied for its catalytic properties in various organic reactions. It can act as a ligand in transition metal complexes, facilitating reactions such as oxidation and polymerization processes. For instance, its use in the synthesis of complex organic molecules has been highlighted due to its ability to stabilize metal ions and enhance reaction rates .

2. Green Chemistry:

In the context of sustainable chemistry practices, this compound serves as a green catalyst alternative. Its effectiveness in promoting reactions without the need for harsh conditions aligns with the principles of green chemistry aimed at reducing environmental impact .

Applications in Medicinal Chemistry

1. Potential Drug Development:

Research indicates that derivatives of 6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) may exhibit pharmacological properties that warrant further exploration for drug development. Its structural similarity to known bioactive compounds suggests potential therapeutic applications in treating diseases related to oxidative stress .

2. Antimicrobial Activity:

Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further research into its efficacy against various pathogens. This application is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance concerns .

Case Studies

作用機序

The compound exerts its effects primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.

類似化合物との比較

Steric and Electronic Effects

- The 1,3-phenylenebis(azanediyl) linker in the target compound provides rigidity and facilitates π-π interactions, enhancing stability in metal complexes compared to flexible aliphatic linkers (e.g., ethane-1,2-diyl) .

- Dimethylbutane-linked analogs exhibit higher lipophilicity (XLogP3 ~9.8) due to branched aliphatic chains, making them suitable for biological applications like ion sensing .

Chirality

- The cyclohexane-diyl derivative introduces chirality, enabling asymmetric catalysis in organic synthesis, a feature absent in the non-chiral 1,3-phenylene analog .

生物活性

6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) (CAS Number: 2951-81-7) is a synthetic organic compound characterized by its complex structure and significant biological activity. Its molecular formula is C₃₄H₄₈N₂O₂, and it features a central phenylene group connected to two azanediyl groups, each linked to a 2,4-di-tert-butylphenol moiety. This compound is primarily recognized for its antioxidant properties and potential applications in various scientific fields, including chemistry, biology, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₈N₂O₂ |

| Molecular Weight | 516.757 g/mol |

| Purity | >97% |

The compound exhibits stability and unique chemical properties that make it suitable for diverse applications.

Antioxidant Properties

The primary biological activity of 6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) is attributed to its antioxidant capacity . The phenolic groups within the structure can donate hydrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells. This mechanism is crucial in mitigating oxidative stress-related diseases and conditions.

The antioxidant activity is primarily mediated through redox reactions that target reactive oxygen species (ROS). By neutralizing these harmful radicals, the compound helps protect cellular components such as lipids, proteins, and DNA from oxidative damage.

Potential Therapeutic Applications

Research has indicated that this compound may have potential therapeutic effects in treating diseases associated with oxidative stress, including:

- Cardiovascular Diseases : By reducing oxidative stress in vascular tissues.

- Neurodegenerative Disorders : Potentially protecting neuronal cells from oxidative damage.

- Cancer : Investigated for its role in inhibiting cancer cell proliferation through antioxidant mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and their implications:

- Antioxidant Efficacy : A study demonstrated that tert-butylphenolic antioxidants could significantly reduce oxidative stress markers in animal models. The findings suggest that compounds like 6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) could be effective in similar contexts .

- Cell Viability Studies : In vitro studies have shown that phenolic compounds can enhance cell viability under oxidative stress conditions. The antioxidant properties of 6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) were highlighted as a protective factor against cell death induced by ROS .

- Comparative Analysis with Other Antioxidants : Research comparing 6,6'-(1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) with other antioxidants like BHT (Butylated Hydroxytoluene) indicated superior stability and efficacy in certain applications .

Q & A

Basic: What are the recommended synthetic routes for preparing 6,6'-(1,3-phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol) and its analogs?

The compound is synthesized via Schiff base condensation. A typical procedure involves reacting 2,4-di-tert-butylphenol derivatives with 1,3-phenylenediamine under reflux in a polar aprotic solvent (e.g., ethanol or methanol) with catalytic acetic acid. Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield optimization : Adjusting stoichiometric ratios (e.g., 2:1 molar ratio of phenolic precursor to diamine) and reaction time (12–24 hours).

Analog synthesis may incorporate substituents like methyl or bromo groups on the aromatic backbone to modulate steric/electronic properties .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : H and C NMR to confirm imine bond formation (δ ~8–9 ppm for azomethine protons) and tert-butyl group integrity (δ ~1.3 ppm).

- FTIR : Absorption bands at ~1600–1620 cm (C=N stretch) and ~3400 cm (phenolic O-H).

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .

Basic: How does steric hindrance from tert-butyl groups influence stability and reactivity?

The tert-butyl groups provide steric protection against oxidative degradation and enhance thermal stability. This is evidenced by:

- Thermogravimetric analysis (TGA) : Decomposition temperatures >250°C due to hindered radical formation.

- Reactivity : Reduced nucleophilic attack on the phenolic hydroxyl groups in polar solvents, confirmed via comparative kinetic studies with non-bulky analogs .

Advanced: How can researchers resolve contradictions in thermal stability data across studies?

Discrepancies may arise from impurities or varying crystallinity. A systematic approach includes:

- Cross-validation : Pair TGA with differential scanning calorimetry (DSC) to assess melting points and phase transitions.

- Purity checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting decomposition profiles .

Advanced: What strategies are effective for tuning this compound’s bioactivity, such as α-glucosidase inhibition?

Structure-activity relationship (SAR) studies suggest:

- Substituent effects : Electron-withdrawing groups (e.g., bromo) on the phenyl ring enhance enzyme inhibition (IC values <10 µM).

- Molecular docking : Simulate interactions with α-glucosidase’s active site (e.g., hydrogen bonding with catalytic residues) to guide analog design.

- In vitro assays : Use recombinant yeast α-glucosidase and p-nitrophenyl glucopyranoside substrate for dose-response validation .

Advanced: How can computational modeling predict ligand-protein interactions for this compound?

- Docking software (AutoDock Vina) : Parameterize force fields for imine and phenolic moieties.

- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrophobic tert-butyl regions) using Schrödinger Suite .

Advanced: What analytical methods are suitable for quantifying trace metal ion interactions?

- UV-Vis spectroscopy : Monitor chelation-induced spectral shifts (e.g., λ~400–500 nm for Cu complexes).

- ICP-MS : Detect metal ion concentrations down to ppb levels after ligand complexation.

- Job’s plot analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios) .

Advanced: How do environmental factors (pH, solvent) affect its application in material science?

- pH-dependent solubility : Protonation of imine nitrogen at acidic pH (<3) increases aqueous solubility.

- Solvent polarity : Use non-polar solvents (e.g., toluene) for self-assembly into supramolecular structures, confirmed by AFM and XRD.

- Environmental analysis : Employ HPLC-MS with C18 columns (methanol/water eluent) to track degradation products in simulated environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。